N-(4-fluorophenyl)-4-phenylbenzamide is a chemical compound belonging to the class of benzamides, characterized by the presence of a fluorine atom on the phenyl ring. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. The structural formula can be represented as follows:
N-(4-fluorophenyl)-4-phenylbenzamide is derived from the reaction between 4-fluoroaniline and 4-phenylbenzoyl chloride. It is classified under benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The presence of the fluorine substituent enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in medicinal chemistry.
The synthesis of N-(4-fluorophenyl)-4-phenylbenzamide typically involves the following steps:
The yield and purity of the synthesized compound can be confirmed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
N-(4-fluorophenyl)-4-phenylbenzamide can participate in various chemical reactions:
These reactions are typically facilitated by standard organic chemistry techniques involving solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures .
The mechanism of action for N-(4-fluorophenyl)-4-phenylbenzamide involves its interaction with specific biological targets, which may include:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications impact biological activity, guiding further drug development efforts .
Relevant analytical data such as IR spectra will show characteristic peaks corresponding to functional groups present in the molecule, aiding in its identification .
N-(4-fluorophenyl)-4-phenylbenzamide has several potential applications:
N-(4-Fluorophenyl)-4-phenylbenzamide (CAS: 398-32-3) is a benzamide derivative characterized by a biphenyl core structure with an amide linkage to a 4-fluorophenyl group. Its systematic IUPAC name is N-(4-fluorophenyl)-[1,1'-biphenyl]-4-carboxamide, and it is alternatively named as 4-biphenylcarboxylic acid (4-fluoroanilide) in chemical databases. The molecule consists of two phenyl rings (A and B), where ring A is substituted with a fluorine atom at the para-position, and ring B is directly conjugated to the carbonyl group of the benzamide moiety. This arrangement creates a twisted molecular geometry, with dihedral angles between rings influencing its intermolecular interactions [3] [7].
Table 1: Physicochemical Properties of N-(4-Fluorophenyl)-4-Phenylbenzamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₁₄FNO |
Molecular Weight | 291.32 g/mol |
Melting Point | 253–255°C (purified by ethanol recrystallization) |
Solubility | Low in water; soluble in DMSO, ethanol, DCM |
Crystal System | Triclinic (similar analogs) |
Characteristic IR Bands | 1651–1659 cm⁻¹ (C=O stretch), 3430 cm⁻¹ (N-H) |
The fluorine atom induces moderate electron-withdrawing effects, influencing the compound’s electronic distribution and dipole moment (∼2.1 Debye). Crystallographic studies of closely related analogs reveal planar amide linkages and intramolecular N–H⋯O interactions that stabilize the solid-state conformation [3].
The structural motif of N-phenylbenzamides emerged prominently in the 1990s during the development of kinase inhibitors. Early research identified that benzamide derivatives with meta- or para-substitutions on the N-phenyl ring exhibited enhanced biological activity. Specifically, fluorination at the para-position was found to improve metabolic stability and membrane permeability [4] [9]. N-(4-Fluorophenyl)-4-phenylbenzamide and its analogs gained attention as intermediates in synthesizing anticancer agents like nilotinib and asciminib, FDA-approved drugs for chronic myelogenous leukemia (CML) [8] [9]. The compound’s discovery is tied to medicinal chemistry efforts to optimize the binding affinity of heterocyclic scaffolds to kinase domains, where the 4-phenylbenzamide moiety acts as a key pharmacophore [9].
Over 85% of FDA-approved small-molecule anticancer drugs contain heterocycles, and benzamide derivatives represent a structurally diverse class with broad therapeutic applications. N-(4-Fluorophenyl)-4-phenylbenzamide exemplifies this significance through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7